molecular formula C23H18ClN5O4 B2888023 methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 896299-89-1

methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No.: B2888023
CAS No.: 896299-89-1
M. Wt: 463.88
InChI Key: VFZBOQODNBWMIE-UHFFFAOYSA-N
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Description

Methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a purine-derived heterocyclic compound featuring a fused imidazo[2,1-f]purine core. This structure is characterized by:

  • A 2-chlorophenyl substituent at the 8-position.
  • A phenyl group at the 7-position.
  • A methyl ester (acetate) group at the 3-position via a methylene linker.
  • A methyl group at the 1-position.

Properties

CAS No.

896299-89-1

Molecular Formula

C23H18ClN5O4

Molecular Weight

463.88

IUPAC Name

methyl 2-[6-(2-chlorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C23H18ClN5O4/c1-26-20-19(21(31)28(23(26)32)13-18(30)33-2)27-12-17(14-8-4-3-5-9-14)29(22(27)25-20)16-11-7-6-10-15(16)24/h3-12H,13H2,1-2H3

InChI Key

VFZBOQODNBWMIE-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3C=C(N(C3=N2)C4=CC=CC=C4Cl)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the chlorophenyl and phenyl groups. The final step involves esterification to introduce the methyl acetate group. Common reagents used in these reactions include chlorinating agents, phenylating agents, and esterification catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-pressure reactors and continuous flow systems can be employed to enhance reaction efficiency. Purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chlorophenyl position.

Scientific Research Applications

Methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Analog 1: 8-(4-Fluorophenyl)-3-(2-Methoxyethyl)-1-Methyl-7-Phenyl-1H-Imidazo[2,1-f]Purin-2,4(3H,8H)-Dione

Key Differences :

  • 8-Position Substituent : 4-Fluorophenyl vs. 2-chlorophenyl.
  • 3-Position Substituent : 2-Methoxyethyl vs. methyl acetate.

Implications :

  • The 2-methoxyethyl group (ether linkage) enhances hydrophilicity compared to the methyl acetate (ester), which could influence solubility and metabolic stability.

Structural Analog 2: 8-{2-[(3-Chlorophenyl)Amino]Ethyl}-1,3,6,7-Tetramethyl-1H-Imidazo[2,1-f]Purin-2,4(3H,8H)-Dione

Key Differences :

  • 8-Position Substituent: 2-[(3-Chlorophenyl)amino]ethyl vs. 2-chlorophenyl.
  • Additional Substituents : Methyl groups at 1, 3, 6, and 7 positions.

Implications :

  • Tetramethylation increases lipophilicity, which may improve blood-brain barrier penetration compared to the target compound.

Structural Analog 3: 8-(2-Methoxyphenyl)-1-Methyl-7-Phenyl-1H-Imidazo[2,1-f]Purin-2,4(3H,8H)-Dione

Key Differences :

  • 8-Position Substituent : 2-Methoxyphenyl vs. 2-chlorophenyl.
  • 3-Position Substituent : Absence of methyl acetate.

Implications :

  • The methoxy group (electron-donating) may reduce electrophilicity at the aromatic ring compared to chlorine, altering π-π stacking interactions.

Structural Analog 4: 8-(4-Ethylphenyl)-1-Methyl-3-[2-(4-Morpholinyl)Ethyl]-7-Phenyl-1H-Imidazo[2,1-f]Purin-2,4(3H,8H)-Dione

Key Differences :

  • 8-Position Substituent : 4-Ethylphenyl vs. 2-chlorophenyl.
  • 3-Position Substituent : Morpholinyl ethyl vs. methyl acetate.

Implications :

  • The morpholinyl ethyl group introduces a tertiary amine, improving water solubility and enabling pH-dependent ionization.

Data Table: Comparative Analysis of Key Compounds

Compound Name / Feature 8-Position Substituent 3-Position Substituent Molecular Weight (g/mol) Key Inferred Properties
Target Compound 2-Chlorophenyl Methyl acetate ~442 (estimated) Moderate solubility, ester hydrolysis potential
Analog 1 4-Fluorophenyl 2-Methoxyethyl ~428 (estimated) Enhanced hydrophilicity
Analog 2 2-[(3-Chlorophenyl)Amino]Ethyl - 386.8 High H-bond potential, lipophilic
Analog 3 2-Methoxyphenyl - ~410 (estimated) Reduced electrophilicity
Analog 4 4-Ethylphenyl Morpholinyl ethyl ~492 (estimated) pH-dependent solubility

Research Findings and Implications

Substituent Position Matters : Ortho-substituted aromatic groups (e.g., 2-chlorophenyl in the target) introduce steric effects that may hinder binding to flat receptor pockets compared to para-substituted analogs (e.g., 4-fluorophenyl) .

Ester vs.

Aminoethyl vs. Aromatic Substituents: Aminoethyl-linked analogs (e.g., ) exhibit higher polarity, which may limit CNS activity but improve solubility for intravenous administration.

Biological Activity

Methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H19ClN5O5C_{23}H_{19}ClN_5O_5, with a molecular weight of approximately 445.87 g/mol. The compound features a purine-like core structure with various substituents that may influence its biological activity.

PropertyValue
Molecular FormulaC23H19ClN5O5C_{23}H_{19}ClN_5O_5
Molecular Weight445.87 g/mol
IUPAC NameThis compound

The biological activity of this compound is hypothesized to involve interactions with various molecular targets such as enzymes and receptors. The imidazo[2,1-f]purine core suggests potential interactions with adenosine receptors, which play crucial roles in numerous physiological processes.

Potential Targets

  • Adenosine Receptors : The compound may act as an allosteric modulator or antagonist at adenosine receptors, influencing pathways related to inflammation and cancer.
  • Kinase Inhibition : Similar compounds have shown inhibitory activity against kinases involved in cell proliferation and survival.

Biological Activity

Recent studies have indicated that derivatives of imidazo[2,1-f]purines exhibit a range of biological activities including anticancer and anti-inflammatory effects.

Anticancer Activity

Research has demonstrated that compounds structurally similar to this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : MV4-11 (acute biphenotypic leukemia) and MOLM13 (acute monocytic leukemia).
  • IC50 Values : Compounds in this class have shown IC50 values in the low micromolar range (0.3 µM to 1.2 µM), indicating significant potency against these cell lines .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Inhibition of MEK/ERK Pathway :
    • A study found that imidazoquinoline derivatives inhibited the MEK/ERK signaling pathway in cancer cells, leading to reduced cell proliferation.
    • The mechanism involved down-regulation of phospho-ERK levels and subsequent effects on downstream signaling pathways .
  • Anti-inflammatory Effects :
    • Another investigation revealed that similar compounds exhibited anti-inflammatory properties by modulating cytokine release in immune cells.
    • These findings suggest potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the critical steps and challenges in synthesizing methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate?

The synthesis typically involves multi-step reactions, including cyclization, functional group substitutions, and esterification. Key challenges include maintaining regioselectivity during imidazo-purine ring formation and avoiding side reactions at the 2-chlorophenyl substituent. Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalysts like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is critical for yield and purity. For example, highlights that temperature control during cyclization prevents degradation of sensitive intermediates .

Q. How can the molecular structure of this compound be confirmed experimentally?

X-ray crystallography using programs like SHELXL or ORTEP-III is the gold standard for structural confirmation. Single-crystal diffraction data can resolve the three-dimensional conformation, particularly the spatial arrangement of the 2-chlorophenyl and phenyl substituents, which influence biological activity. and emphasize the use of SHELX programs for small-molecule refinement and ORTEP for graphical representation of crystallographic data .

Q. What analytical techniques are essential for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection and mass spectrometry (LC-MS) are critical. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) can identify impurities arising from incomplete esterification or oxidation byproducts. and note that solvent choice for NMR (e.g., deuterated DMSO) must account for the compound’s low solubility in non-polar solvents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield while minimizing side products?

Design of Experiments (DoE) methodologies, such as factorial design or response surface modeling, systematically evaluate variables like temperature, solvent (e.g., DMF vs. THF), and catalyst concentration. demonstrates the application of DoE in flow chemistry to optimize analogous syntheses, achieving >90% yield by controlling residence time and reagent stoichiometry .

Q. What computational strategies can predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding affinities to enzymes like kinases or phosphodiesterases. Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) that influence reactivity. highlights integrated computational-experimental workflows to validate predictions, such as correlating DFT-derived dipole moments with observed solubility .

Q. How can contradictions between crystallographic data and spectroscopic results be resolved?

Discrepancies may arise from dynamic processes (e.g., tautomerism) in solution versus solid-state structures. Variable-temperature NMR and solid-state NMR can bridge this gap. notes that SHELXL refinement with anisotropic displacement parameters improves accuracy for flexible moieties like the methoxyethyl group .

Q. What strategies mitigate degradation during long-term stability studies?

Accelerated stability testing under varied pH, humidity, and light exposure identifies degradation pathways (e.g., hydrolysis of the ester group). LC-MS/MS can characterize degradation products, while formulation with stabilizers (e.g., antioxidants like BHT) may extend shelf life. emphasizes the need for controlled storage conditions (−20°C under argon) for analogous purine derivatives .

Biological and Mechanistic Questions

Q. How can the compound’s mechanism of action be elucidated in enzyme inhibition assays?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics to target proteins. Radiolabeled analogs (e.g., ¹⁴C-methyl groups) track metabolic pathways. and suggest using competitive inhibition assays with ATP analogs to probe kinase interactions .

Q. What in vitro models are suitable for evaluating cytotoxicity and selectivity?

Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa, MCF-7) paired with counter-screening in non-cancerous cells (e.g., HEK293) assess selectivity. recommends dose-response curves (IC₅₀ determination) and combination studies with standard chemotherapeutics to identify synergistic effects .

Data Analysis and Reporting

Q. How should researchers address variability in biological replicate experiments?

Statistical tools like ANOVA with post-hoc Tukey tests or mixed-effects models account for batch-to-batch variability. underscores the importance of pre-registering experimental protocols and using open-source platforms (e.g., R or Python) for transparent data analysis .

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